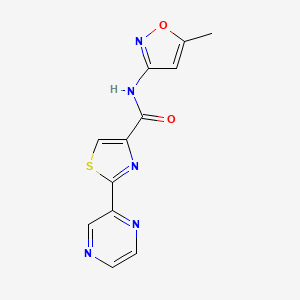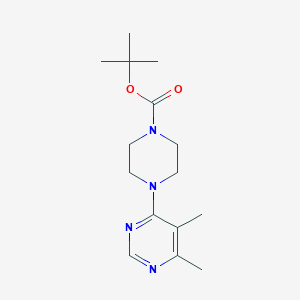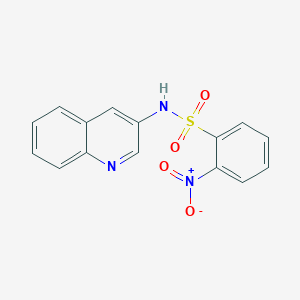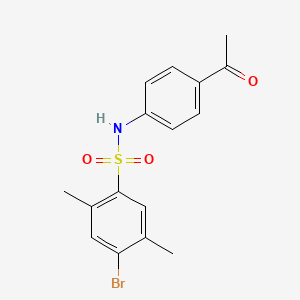
5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate (DBQMS) is a molecule that has been extensively studied for its potential applications in the laboratory and industrial settings. DBQMS is a member of the quinoline family, which consists of heterocyclic aromatic compounds that are typically used in organic synthesis. DBQMS has been found to be a useful reagent for the synthesis of organic compounds, including those with pharmaceutical and therapeutic applications.
科学研究应用
5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate has been studied for its potential applications in scientific research. It has been found to be an effective reagent for the synthesis of organic compounds, including those with pharmaceutical and therapeutic applications. This compound has also been used as a catalyst in the synthesis of heterocyclic compounds, such as thiophene and pyridine derivatives. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions.
作用机制
The mechanism of action of 5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate is not entirely understood. However, it is believed that the molecule acts as an electron-withdrawing group, which allows for the formation of new bonds between molecules. Additionally, the molecule is thought to act as a Lewis acid, which can facilitate the formation of new covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been extensively studied. However, it is believed that the molecule may have antioxidant properties, which could make it useful for the treatment of certain diseases. Additionally, the molecule has been studied for its potential to act as an anti-inflammatory agent.
实验室实验的优点和局限性
The advantages of using 5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate in laboratory experiments include its low cost, availability, and ease of synthesis. Additionally, the molecule has been found to be an effective catalyst for the synthesis of organic compounds. The main limitation of using this compound in laboratory experiments is that it has not yet been extensively studied and its mechanism of action is not fully understood.
未来方向
The potential future directions for the use of 5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate include further research into its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted into its potential applications in the synthesis of organic compounds, including those with pharmaceutical and therapeutic applications. Additionally, the molecule could be studied for its potential to act as a fluorescent probe for the detection of metal ions. Finally, further research could be conducted into its potential as an antioxidant and anti-inflammatory agent.
合成方法
5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate is typically synthesized through a two-step reaction process. The first step involves the reaction of 4-methoxybenzene-1-sulfonyl chloride with 5,7-dibromoquinoline in the presence of a base such as sodium hydroxide. This reaction results in the formation of a quinoline sulfonate, which is then reacted with sodium bicarbonate to yield the desired this compound product. The reaction can be carried out in a variety of solvents, such as dichloromethane, ethyl acetate, acetonitrile, and dimethylformamide.
属性
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2NO4S/c1-22-10-4-6-11(7-5-10)24(20,21)23-16-14(18)9-13(17)12-3-2-8-19-15(12)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXIXZRAJCDSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6434316.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B6434319.png)
![2-{4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B6434327.png)
![N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine](/img/structure/B6434333.png)

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6434344.png)
![tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B6434352.png)

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6434361.png)


![2,5-dichloro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434404.png)

